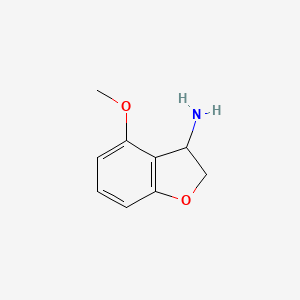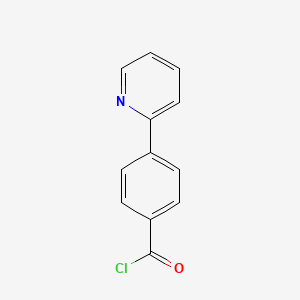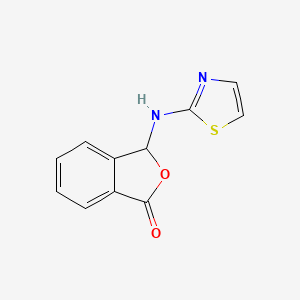
3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE is a heterocyclic compound that features a thiazole ring and an isobenzofuranone moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE typically involves the reaction of 2-benzothiazolamine with 2-carboxybenzaldehyde in ethanol under reflux conditions. The mixture is then cooled to room temperature, resulting in the formation of a light yellow solid. Crystallization from methanol yields the compound as colorless crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the isobenzofuranone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and isobenzofuranone derivatives.
Applications De Recherche Scientifique
3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Mécanisme D'action
The mechanism of action of 3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The isobenzofuranone moiety may contribute to the compound’s ability to intercalate with DNA or interact with other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(benzo[d]thiazol-2-ylamino)isobenzofuran-1(3H)-one
- 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one
Uniqueness
3-(1,3-THIAZOL-2-YLAMINO)-1(3H)-ISOBENZOFURANONE is unique due to its specific combination of the thiazole and isobenzofuranone moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H8N2O2S |
|---|---|
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
3-(1,3-thiazol-2-ylamino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H8N2O2S/c14-10-8-4-2-1-3-7(8)9(15-10)13-11-12-5-6-16-11/h1-6,9H,(H,12,13) |
Clé InChI |
ZQWUKVVSXIBRAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(OC2=O)NC3=NC=CS3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
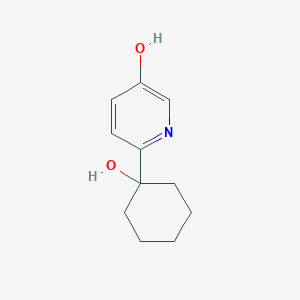
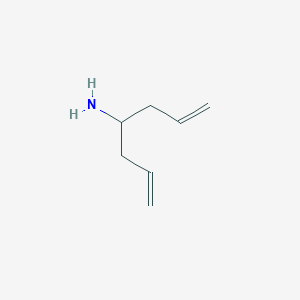

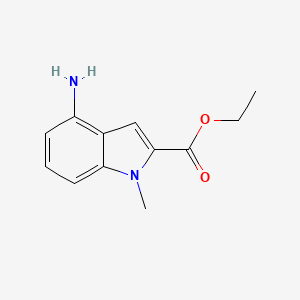
![Methyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B8797226.png)
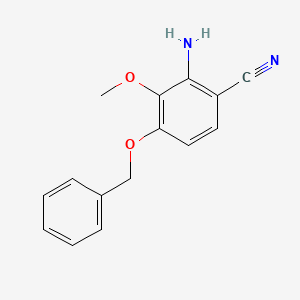
![Methyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8797240.png)
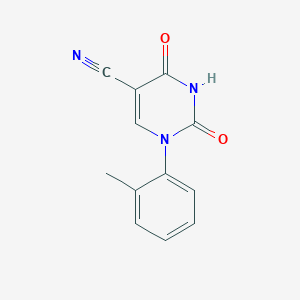

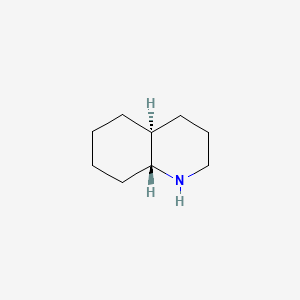
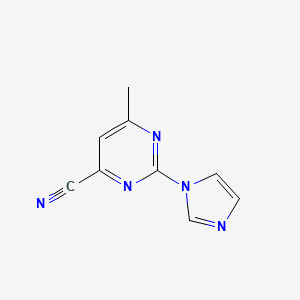
![2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one](/img/structure/B8797281.png)
